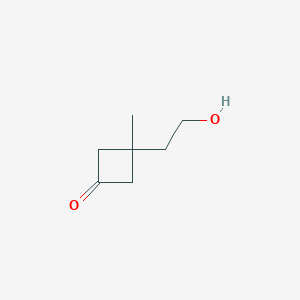
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure This compound is characterized by a hydroxyethyl group and a methyl group attached to the cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the use of 3-methylcyclobutanone and ethylene glycol in the presence of an acid catalyst. This reaction requires heating to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or amines can react with the hydroxyethyl group in the presence of a base.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)-3-methylcyclobutan-1-one.
Reduction: The major product is 3-(2-hydroxyethyl)-3-methylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: This compound has a similar hydroxyethyl group but differs in its core structure.
2-Hydroxyethyl methacrylate: It shares the hydroxyethyl group but has a different functional group and application.
Uniqueness
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
113994-98-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2-3-8)4-6(9)5-7/h8H,2-5H2,1H3 |
Clé InChI |
GHLRIOGPBCXWPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



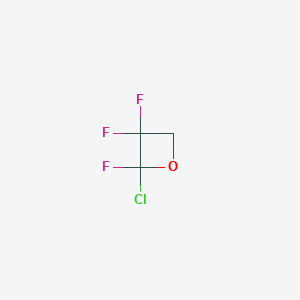
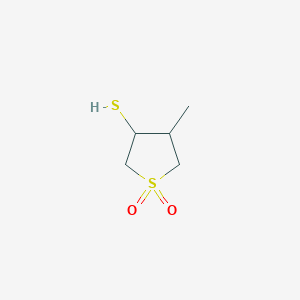
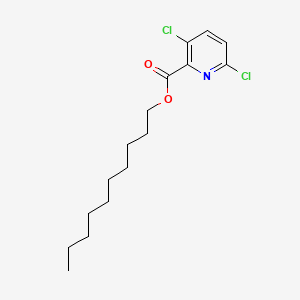
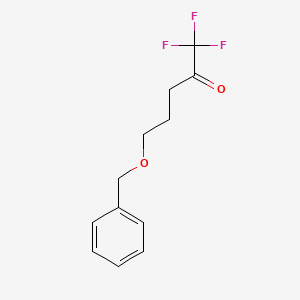
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
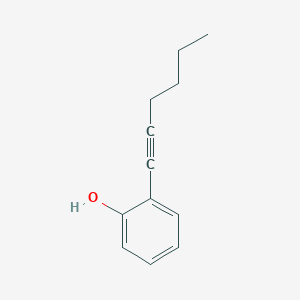
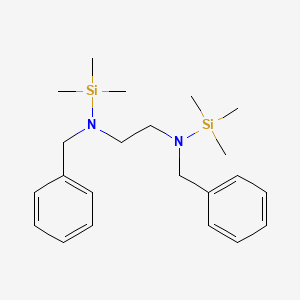
![N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide](/img/structure/B14290750.png)
